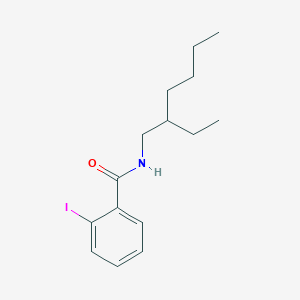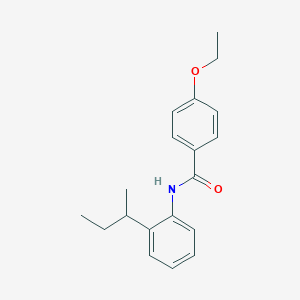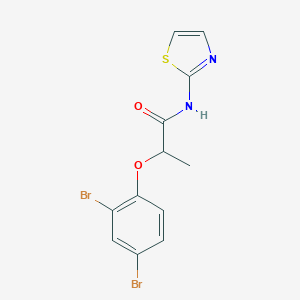
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide, also known as DBTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields, including pharmacology, agriculture, and material science. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a fungicide and insecticide, due to its ability to inhibit the growth of fungi and insects. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a precursor for the synthesis of new materials, such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of chitin, a major component of the exoskeleton of insects and fungi.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the application. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, such as cancer and cardiovascular disease. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been shown to inhibit the growth of fungi and insects, which can cause significant damage to crops. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has been used as a precursor for the synthesis of new materials, which can have various properties, such as porosity and catalytic activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide. In pharmacology, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further studied for its potential as a new drug candidate for the treatment of various diseases. In agriculture, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further developed as a new fungicide and insecticide, which can be used to protect crops from damage. In material science, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide could be further studied for its potential as a precursor for the synthesis of new materials with various properties and applications. Overall, 2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide can be synthesized via a multistep process involving the reaction of 2,4-dibromophenol with thionyl chloride, followed by the reaction of the resulting product with 2-aminothiazole and propionyl chloride. The final product is obtained through purification and recrystallization.
Eigenschaften
Molekularformel |
C12H10Br2N2O2S |
|---|---|
Molekulargewicht |
406.09 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H10Br2N2O2S/c1-7(11(17)16-12-15-4-5-19-12)18-10-3-2-8(13)6-9(10)14/h2-7H,1H3,(H,15,16,17) |
InChI-Schlüssel |
SLASODAWJYQUTR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NC=CS1)OC2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
CC(C(=O)NC1=NC=CS1)OC2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







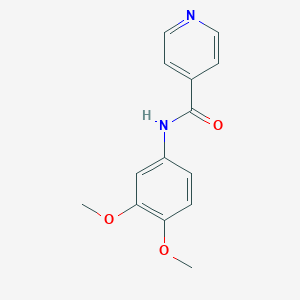


![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)

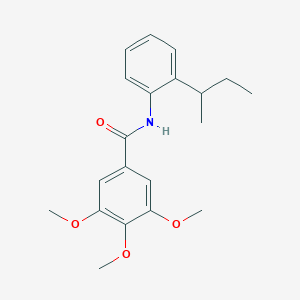
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
